N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide

Catalog No.
S8204358
CAS No.
M.F
C14H19ClN2O
M. Wt
266.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetam...

Product Name

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloroacetamide

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

InChI

InChI=1S/C14H19ClN2O/c15-8-14(18)16-9-13-6-7-17(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)

InChI Key

NKOWSGXNYJZBTF-UHFFFAOYSA-N

SMILES

C1CN(CC1CNC(=O)CCl)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CNC(=O)CCl)CC2=CC=CC=C2

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide is a chemical compound belonging to the class of benzamides, characterized by a structure that includes a benzyl group attached to a pyrrolidine ring, which is further connected to a chloroacetamide moiety. Its molecular formula is C14H19ClN2OC_{14}H_{19}ClN_2O with a molecular weight of approximately 252.74 g/mol. This compound is notable for its specific substitution pattern, which imparts distinct pharmacological properties, particularly in the context of neuroleptic activity and potential therapeutic applications in psychiatry and neurology .

  • Oxidation: The compound can be oxidized to form N-oxides.
  • Reduction: The chloroacetamide group can be reduced to an amine.
  • Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophilic substitution reactions often utilize reagents such as sodium azide or thiourea.

Major Products

  • Oxidation Products: N-oxides of the parent compound.
  • Reduction Products: Amines derived from the reduction of the chloroacetamide group.
  • Substitution Products: Various substituted derivatives depending on the nucleophile used .

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide exhibits significant biological activity, particularly as a neuroleptic agent. Research indicates that it has inhibitory effects on apomorphine-induced stereotyped behavior in animal models, suggesting its potential utility in treating psychotic disorders. The mechanism of action involves interaction with dopamine receptors in the brain, where it inhibits dopamine-mediated neurotransmission, contributing to its neuroleptic effects .

The synthesis of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide typically involves several key steps:

  • Formation of Pyrrolidine Ring: Synthesized through cyclization of appropriate precursors such as 1,4-diaminobutane.
  • Introduction of Benzyl Group: Achieved via nucleophilic substitution where a benzyl halide reacts with the pyrrolidine ring.
  • Formation of Chloroacetamide Moiety: The final step involves reacting the benzyl-pyrrolidine intermediate with chloroacetyl chloride under basic conditions.

Industrial production may involve optimized reaction conditions to ensure high yield and purity, utilizing efficient catalysts and controlled environmental parameters .

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide has various applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as a neuroleptic agent.
  • Biological Studies: Used to explore the structure-activity relationship of benzamides in neuroleptic activity.
  • Industrial

Research into the interactions of N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide with biological targets has highlighted its affinity for dopamine receptors. This interaction is critical for understanding its pharmacological profile and potential therapeutic uses in treating conditions like schizophrenia and other psychotic disorders. Further studies are necessary to elucidate the full scope of its interactions and mechanisms .

Similar Compounds

  • N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
    • Contains methoxy and methylamino groups, enhancing neuroleptic activity.
  • N-(1-Benzyl-3-aminopyrrolidine)
    • Features variations in the pyrrolidine ring substitution.

Uniqueness

N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its chloroacetamide moiety significantly influences its interaction with biological targets, differentiating it from other benzamide derivatives. This specificity may contribute to its distinct therapeutic effects compared to similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.1185909 g/mol

Monoisotopic Mass

266.1185909 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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